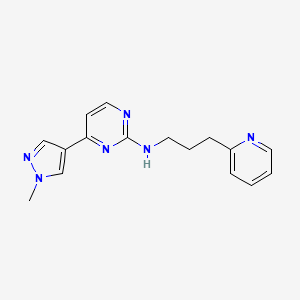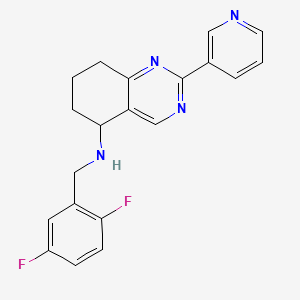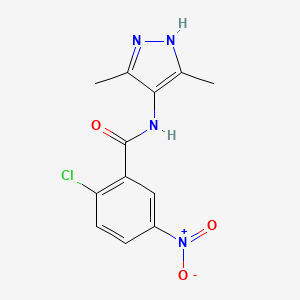
4-(1-methyl-1H-pyrazol-4-yl)-N-(3-pyridin-2-ylpropyl)pyrimidin-2-amine
説明
4-(1-methyl-1H-pyrazol-4-yl)-N-(3-pyridin-2-ylpropyl)pyrimidin-2-amine, also known as MPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-N-(3-pyridin-2-ylpropyl)pyrimidin-2-amine is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been found to inhibit the activity of certain enzymes and transcription factors that play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes and proteins that are involved in the regulation of cell growth, differentiation, and apoptosis. Additionally, this compound has been found to regulate the production of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in the pathogenesis of various diseases.
実験室実験の利点と制限
4-(1-methyl-1H-pyrazol-4-yl)-N-(3-pyridin-2-ylpropyl)pyrimidin-2-amine has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. Additionally, this compound exhibits potent pharmacological properties, making it an ideal candidate for drug development. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied for its toxicity and safety profile.
将来の方向性
There are several future directions for the research on 4-(1-methyl-1H-pyrazol-4-yl)-N-(3-pyridin-2-ylpropyl)pyrimidin-2-amine. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Furthermore, studies are needed to investigate the toxicity and safety profile of this compound in vivo. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
科学的研究の応用
4-(1-methyl-1H-pyrazol-4-yl)-N-(3-pyridin-2-ylpropyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown potential as an antiviral agent by inhibiting the replication of certain viruses.
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-N-(3-pyridin-2-ylpropyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-22-12-13(11-20-22)15-7-10-19-16(21-15)18-9-4-6-14-5-2-3-8-17-14/h2-3,5,7-8,10-12H,4,6,9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPTBQODJGWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)NCCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-imino-2-isopropyl-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921504.png)
![N'-{[2-(2-chloro-6-fluorophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3921508.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3921514.png)

![N-(2-methylbenzyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B3921522.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B3921525.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3921543.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B3921546.png)
![4-(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}phenoxy)-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3921548.png)
![N-(3-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3921556.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3921568.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3921598.png)